5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
The process requires strict control of temperature and moisture to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with primary and secondary amines to form sulfonamide derivatives.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Primary Amines: Reacts to form stable fluorescent sulfonamide adducts.
Secondary Amines: Also reacts to form sulfonamide derivatives.
Major Products
The major products formed from these reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays .
Scientific Research Applications
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride has a broad range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by reacting with primary and secondary amines to form fluorescent sulfonamide adducts. These adducts are highly stable and can be detected using various analytical techniques such as fluorescence microscopy and HPLC . The molecular targets include amino groups in proteins and peptides, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Dansyl Amide: Similar in structure and function, used for fluorescent labeling.
Dansyl Hydrazine: Another derivative used in biochemical assays.
Uniqueness
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride is unique due to its high reactivity with both primary and secondary amines and its ability to form highly stable fluorescent adducts. This makes it particularly valuable in applications requiring precise and stable labeling .
Biological Activity
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride, commonly referred to as dansyl chloride, is a fluorescent compound widely utilized in biochemical research for its ability to label amino acids and proteins. Its unique chemical structure allows it to react with terminal amino groups, producing stable fluorescent adducts that facilitate various analytical applications, including protein sequencing and amino acid analysis.
- IUPAC Name : 5-(dimethylamino)naphthalene-1-sulfonyl chloride
- Molecular Formula : C₁₂H₁₂ClN₁O₂S
- Molecular Weight : 273.75 g/mol
Dansyl chloride reacts with primary amines to form dansylated derivatives, which are characterized by their strong fluorescence. This reaction is crucial in protein studies as it allows for the identification of terminal amino acids after hydrolysis of peptide bonds. The fluorescence emitted can be detected and quantified, enabling sensitive analysis of protein composition.
1. Enzyme Inhibition
Research indicates that dansyl chloride can serve as a probe in enzyme inhibition studies. It has been shown to interact with various enzymes by modifying their active sites through the formation of sulfonamide adducts. This modification can inhibit enzyme activity, providing insights into enzyme function and regulation .
2. Protein Labeling
Dansyl chloride is extensively used for labeling proteins due to its ability to react specifically with amino groups. This property is leveraged in techniques such as:
- Protein Sequencing : Identifying the terminal amino acid in proteins.
- Fluorescence Microscopy : Visualizing proteins within cells or tissues.
3. Fluorescence Properties
The dansyl group exhibits strong fluorescence, making it useful in various assays:
- Detection Limit : High sensitivity with detection limits as low as 0.1 µg/mL in certain applications .
- Emission Spectrum : Emission at approximately 532 nm upon excitation at 339 nm.
Table 1: Summary of Key Studies Involving Dansyl Chloride
Case Study: Application in Drug Analysis
A notable application of dansyl chloride was reported in the development of a spectrofluorimetric method for determining midodrine hydrochloride levels. The method involved derivatizing the drug with dansyl chloride, resulting in a highly fluorescent product that could be easily quantified, showcasing the compound's utility beyond protein studies .
Properties
IUPAC Name |
5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-16(2)13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)20(14,18)19/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNDCBIWUHEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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